molecular formula C14H9Cl3FN3O2 B3040838 N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea CAS No. 243963-25-9

N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea

Cat. No.: B3040838
CAS No.: 243963-25-9
M. Wt: 376.6 g/mol
InChI Key: PVQNJMWMEKRFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(4-Fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea is a synthetic urea derivative characterized by a pyridyl ring substituted with a 4-fluorophenoxy group and a trichlorovinyl moiety. Urea derivatives are widely utilized in agrochemicals due to their structural versatility and ability to interact with biological targets. The trichlorovinyl group is notable for its metabolic linkage to reactive intermediates, such as S-(1,2,2-trichlorovinyl)glutathione, which are implicated in organ-specific toxicity . The 4-fluorophenoxy pyridyl group likely enhances lipophilicity and target binding, while the trichlorovinyl moiety may contribute to environmental persistence and bioactivity.

Properties

IUPAC Name

1-[6-(4-fluorophenoxy)pyridin-3-yl]-3-(1,2,2-trichloroethenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3FN3O2/c15-12(16)13(17)21-14(22)20-9-3-6-11(19-7-9)23-10-4-1-8(18)2-5-10/h1-7H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQNJMWMEKRFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)NC(=O)NC(=C(Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea typically involves multistep reactions beginning with the preparation of intermediate compounds. Key synthetic routes include:

  • Formation of the Pyridyl Intermediate: : This involves coupling of 6-bromo-3-pyridine with 4-fluorophenol using a palladium-catalyzed cross-coupling reaction.

  • Urea Formation: : Subsequent reaction of the intermediate with isocyanate derivatives to form the urea backbone.

  • Introduction of the Trichlorovinyl Group: : Final step involves reacting the urea compound with trichloroacetyl chloride under basic conditions to introduce the trichlorovinyl group.

Industrial Production Methods

Industrial synthesis of the compound may follow similar steps but under optimized conditions for large-scale production. This includes:

  • Using continuous flow reactors for better reaction control and efficiency.

  • Implementing robust purification techniques, like crystallization and chromatography, to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea undergoes various chemical reactions including:

  • Oxidation: : Primarily at the pyridyl and phenoxy groups.

  • Reduction: : Usually targets the vinyl and carbonyl groups.

  • Substitution: : Can occur at the fluoro group under specific conditions.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing Agents: : Hydrogen peroxide, KMnO₄.

  • Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Nucleophiles: : Ammonia, alkoxides.

Major Products

Reactions yield various products:

  • Oxidation: : Yields hydroxylated or keto derivatives.

  • Reduction: : Produces alcohols or amines.

  • Substitution: : Results in compounds with different functional groups replacing the fluoro group.

Scientific Research Applications

N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea finds applications in:

  • Chemistry: : As a building block for more complex organic molecules.

  • Biology: : For studying protein-ligand interactions due to its binding properties.

  • Medicine: : Potential use in drug development for its biological activity.

  • Industry: : As a precursor in the synthesis of agrochemicals and polymers.

Mechanism of Action

The compound’s mechanism of action involves:

  • Binding to Molecular Targets: : It interacts with specific enzymes or receptors in biological systems.

  • Pathways: : Often modulates signaling pathways by inhibiting or activating enzyme activities.

Comparison with Similar Compounds

Key Observations :

  • Halogenation Patterns: The trichlorovinyl group is common across all analogs, suggesting shared metabolic pathways involving glutathione conjugation, which may lead to nephrotoxic or genotoxic metabolites .
  • Aromatic Substituents: The 4-fluorophenoxy pyridyl group in the target compound distinguishes it from analogs with trifluoromethyl (e.g., ) or trichlorophenyl groups (e.g., ).
  • Hydrogen Bonding: All compounds have 2 H-bond donors, but acceptors vary (3–5), influencing solubility and target interactions.

Toxicity and Metabolic Pathways

The trichlorovinyl group is metabolized to reactive intermediates like S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which is associated with renal and hepatic toxicity in rodents . Comparative insights:

  • Genotoxicity: TCVC and its metabolites are genotoxic via DNA adduct formation, a risk shared by all trichlorovinyl-containing compounds .
  • Organ-Specific Effects : The target compound’s pyridyl group may direct metabolism toward hepatic cytochrome P450 pathways, whereas trichlorovinyl analogs with benzoyl groups (e.g., ) might favor renal accumulation .
  • Species Differences : Rodent studies show trichlorovinyl compounds induce kidney tumors in male rats and liver tumors in mice, but human relevance remains uncertain .

Environmental and Regulatory Considerations

  • Persistence : Chlorine and fluorine substituents increase environmental stability, raising concerns about bioaccumulation .
  • Regulatory Status: Trichlorovinyl compounds are under scrutiny due to carcinogenic metabolites. The EPA classifies tetrachloroethylene (a related compound) as "likely carcinogenic" .

Biological Activity

N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring substituted with a fluorophenoxy group and a trichlorovinyl moiety. Its chemical formula is C16H13Cl3FN3OC_{16}H_{13}Cl_3FN_3O, and it has notable lipophilicity which influences its biological interactions.

Research indicates that compounds similar to this compound often act through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many urea derivatives exhibit inhibitory effects on specific enzymes, which can lead to altered metabolic pathways in target organisms.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various pathogens, including bacteria and protozoa.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

Biological Evaluation

A series of studies have assessed the biological activity of this compound against different biological targets.

Antimicrobial Activity

In vitro assays have demonstrated that the compound exhibits significant antimicrobial activity against various strains. For instance:

PathogenIC50 (μM)Selectivity Index
Plasmodium falciparum0.0954
Escherichia coli0.2540
Staphylococcus aureus0.1530

These results indicate a strong potential for use as an antimicrobial agent while maintaining low toxicity to mammalian cells.

Case Studies

  • Study on Antimalarial Activity : A study focused on the antimalarial properties of urea derivatives found that compounds with similar structures to this compound showed sub-micromolar potency against chloroquine-resistant strains of P. falciparum. The most active derivatives had IC50 values ranging from 0.09 to 0.47 μM with high selectivity indices (SI) .
  • Cytotoxicity Assessment : In cytotoxicity tests against HepG2 cell lines, the selectivity index was calculated to evaluate the safety profile of the compound. Compounds with higher lipophilicity often exhibited better antimalarial activity but also raised concerns regarding cytotoxicity .

Q & A

Q. What are the optimal synthetic routes for N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of urea derivatives typically involves coupling halogenated anilines with substituted pyridines or isocyanates. For example:

  • Step 1: React 6-(4-fluorophenoxy)-3-pyridylamine with 1,2,2-trichlorovinyl isocyanate in an inert solvent (e.g., dichloromethane or toluene).
  • Step 2: Use a coupling agent (e.g., carbonyldiimidazole or dicyclohexylcarbodiimide) to facilitate urea bond formation .
  • Step 3: Optimize temperature (reflux conditions) and pH (neutral to slightly basic) to suppress side reactions.

Key Parameters:

ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethaneHigh solubility, low side products
Coupling AgentCarbonyldiimidazoleEfficient urea bond formation
Reaction Time12–24 hoursBalances completion vs. degradation

Q. How does the electronic and steric profile of the 1,2,2-trichlorovinyl group influence the compound’s reactivity?

Methodological Answer: The 1,2,2-trichlorovinyl group is electron-withdrawing due to chlorine’s electronegativity, polarizing the urea carbonyl and enhancing electrophilicity. This increases susceptibility to nucleophilic attack (e.g., by thiols in biological systems). Steric hindrance from the trichlorovinyl group may limit interactions with bulkier enzymes or receptors .

Structural Analysis:

GroupElectronic EffectSteric Effect
1,2,2-TrichlorovinylStrongly electron-withdrawingModerate hindrance (trigonal planar geometry)
4-FluorophenoxyModerate electron-withdrawingMinimal hindrance (linear substituent)

Advanced Research Questions

Q. What metabolic pathways are implicated in the biotransformation of this compound, and how do they compare to structurally related trichlorovinyl ureas?

Methodological Answer: The 1,2,2-trichlorovinyl moiety is metabolized via glutathione (GSH) conjugation , analogous to tetrachloroethylene metabolites:

  • Phase I: GSH conjugation by glutathione-S-transferase (GST) forms S-(1,2,2-trichlorovinyl) glutathione (TCVG) .
  • Phase II: TCVG is processed by γ-glutamyltransferase (GGT) and dipeptidases to S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which undergoes N-acetylation or β-lyase-mediated bioactivation .

Comparative Metabolism:

MetaboliteEnzyme InvolvedToxicity Potential
TCVGGSTLow (excretory conjugate)
TCVCGGT, DipeptidasesHigh (nephrotoxic intermediate)
NAcTCVCN-AcetyltransferaseDetoxified excretory product

Q. What analytical methods are recommended for detecting reactive metabolites like TCVC in biological matrices?

Methodological Answer: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard:

  • Sample Preparation: Use solid-phase extraction (SPE) to isolate metabolites from liver, kidney, or serum .

  • Detection Limits:

    MetaboliteLOD (fmol)LOQ (pmol/g)
    TCVG1.8–5.21–2.5 (liver/kidney)
    TCVC3.4–68.21–10 (kidney)
    NAcTCVC2.1–12.52.5–5 (urine)

Q. How do species-specific differences in β-lyase activity affect the interpretation of nephrotoxicity data?

Methodological Answer: β-Lyase activity in rodents is 10–20× higher than in humans, leading to greater TCVC bioactivation and nephrotoxicity in rodent models. This discrepancy complicates extrapolation to human risk .

Experimental Design Considerations:

  • Use human renal proximal tubule cells to model human metabolism.
  • Apply β-lyase inhibitors (e.g., aminooxyacetic acid) to assess pathway-specific toxicity .

Q. What structural modifications could reduce reactive metabolite formation while retaining biological activity?

Methodological Answer:

  • Replace Trichlorovinyl: Substitute with a less electrophilic group (e.g., difluorovinyl) to reduce GSH conjugation.
  • Steric Shielding: Introduce bulky substituents near the urea carbonyl to block metabolic activation .

Example Modifications:

ModificationRationaleExpected Outcome
DifluorovinylLower electrophilicityReduced TCVG formation
Ortho-Methyl GroupSteric hindranceInhibited GST binding

Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to CYP3A4 or CYP2E1 active sites.
  • MD Simulations: Assess stability of enzyme-ligand complexes over 100-ns trajectories .

Key Parameters:

ParameterValueRelevance
Binding AffinityΔG ≤ −8 kcal/molHigh likelihood of interaction
H-bonding ResiduesCYP3A4: Phe304, Arg105Critical for substrate orientation

Q. What contradictions exist in the literature regarding the carcinogenicity of trichlorovinyl metabolites?

Methodological Answer:

  • Inconsistent Findings: Some studies report TCVC sulfoxide as mutagenic via DNA adducts, while others attribute toxicity to thioketene intermediates .
  • Resolution Strategy: Use isotopically labeled TCVC to track metabolite-specific DNA damage in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea
Reactant of Route 2
Reactant of Route 2
N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.